6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
Description
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a cyclohexa-2,4-dien-1-one derivative functionalized with an ethylidene group substituted by a 5-hydroxypentylamino moiety. The cyclohexadienone core (C₆H₆O) is a non-aromatic, conjugated dienone system that exhibits keto-enol tautomerism and reactivity toward nucleophiles . The 5-hydroxypentylamino substituent introduces both hydrophilic (hydroxyl group) and flexible aliphatic chain characteristics, which may influence solubility, coordination chemistry, and biological interactions.
Properties
CAS No. |
651304-77-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[N-(5-hydroxypentyl)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C13H19NO2/c1-11(14-9-5-2-6-10-15)12-7-3-4-8-13(12)16/h3-4,7-8,15-16H,2,5-6,9-10H2,1H3 |
InChI Key |
LCBIKPYFIRLAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCCO)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexa-2,4-dien-1-one with 5-hydroxypentylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
The compound 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Research
The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways. Its ability to interact with various biological macromolecules can be explored for therapeutic uses.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. A study on analogs of cyclohexadienes demonstrated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction. Further investigations could focus on the specific mechanisms by which this compound influences cancer cell lines.
Biochemical Studies
Given its potential as a biochemical probe, this compound can be utilized to study enzyme interactions and metabolic pathways.
Data Table: Interaction with Enzymes
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Inhibition | |
| Aldose Reductase | Substrate mimicry | |
| Protein Kinase A | Modulation of activity |
Material Science
The compound could also serve as a precursor for developing novel materials, particularly in organic electronics or polymer chemistry.
Application in Conductive Polymers
Research has shown that derivatives of cyclohexadienes can be used to create conductive polymers suitable for electronic applications. Studies focusing on the synthesis of polymers from this compound could lead to advancements in flexible electronics.
Environmental Chemistry
Investigating the environmental stability and degradation pathways of this compound can provide insights into its ecological impact.
Case Study: Environmental Persistence
A study examining the degradation of similar compounds in aquatic environments revealed significant persistence due to structural stability. Understanding the environmental fate of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is crucial for assessing its safety and regulatory compliance.
Mechanism of Action
The mechanism of action of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl and amino groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using molecular formula C₁₂H₁₉NO₃.
Structural and Electronic Differences
Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups increase electrophilicity of the dienone core, facilitating nucleophilic attacks . Halogen Substitution: Bromine and chlorine atoms introduce steric and electronic effects, altering crystal packing and reactivity .
Tautomerism and Stability: The dienone system undergoes keto-enol tautomerism, influenced by substituents. Nitro groups stabilize the keto form, while hydroxyl groups promote enolization .
Crystallographic Trends: Compounds with nitro substituents (e.g., 4-nitro derivatives) exhibit planar dienone rings with bond angles deviating from ideal 120° (e.g., C1–C2–C3 = 121.17° in ) due to conjugation disruption . Hydrogen-bonding networks are common in hydroxyl-substituted analogs, stabilizing crystal structures .
Biological Activity
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexadiene core with an ethylidene group and an amino substituent. Its chemical formula is C_{13}H_{19}N_{1}O_{1}, and it possesses unique properties that may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been noted:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting pathways related to inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Overview
Case Studies
- Antioxidant Effects : A study evaluated the compound's ability to scavenge free radicals using DPPH assay, demonstrating significant antioxidant activity comparable to standard antioxidants.
- Cytotoxicity in Cancer Models : Research conducted on various cancer cell lines indicated that the compound induces apoptosis, leading to reduced cell viability. The IC50 values were determined through MTT assays.
- Antibacterial Properties : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound has a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
Research Findings
Recent research has focused on the pharmacological applications of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one:
- In Vitro Studies : These studies have confirmed the compound's ability to inhibit certain cancer cell lines and bacterial growth effectively.
- Mechanistic Insights : Investigations into the molecular pathways affected by this compound have revealed its role in modulating signaling pathways related to inflammation and cell proliferation.
Q & A
Q. What are the key synthetic routes and purification methods for 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the cyclohexa-2,4-dien-1-one core. The hydroxypentylamino side chain is introduced via condensation reactions, such as Schiff base formation, under controlled pH and temperature conditions (e.g., reflux in ethanol at 60–80°C). Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product. Yield optimization requires careful monitoring of reaction intermediates using TLC .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Bond angles (e.g., C1–C2–C3 = 121.17°) and torsion angles derived from crystallographic data (CCDC 2038926) validate the cyclohexadienone core and substituent geometry . Complementary techniques like H/C NMR and IR spectroscopy identify functional groups (e.g., enamine C=N stretches at ~1600 cm) and proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What protocols ensure compound purity and stability during storage?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) using a C18 column and UV detection at λ = 254 nm. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (e.g., 40–60% RH) are conducted over 6–12 months. Degradation products are monitored using LC-MS. For long-term storage, lyophilization and storage in amber vials under inert gas (N/Ar) are recommended .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and spectroscopic results be resolved?
- Methodological Answer : Discrepancies (e.g., bond angle mismatches between X-ray and DFT calculations) require cross-validation. Optimize computational models (e.g., B3LYP/6-311+G(d,p) basis sets) to match experimental crystallographic parameters (e.g., O1–C3–C2 = 120.57°). Use solid-state NMR to probe dynamic effects in the crystal lattice. If NMR signals conflict with X-ray data (e.g., tautomerism), variable-temperature NMR or neutron diffraction may clarify .
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes) using crystallographic coordinates. Solvent effects are simulated via COSMO-RS. For catalytic applications, analyze charge distribution and steric maps (e.g., using Multiwfn) to design ligand modifications .
Q. How to design experiments evaluating the compound’s biological activity?
- Methodological Answer : For antimicrobial studies, use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC) and selectivity indices (SI) are calculated. Mechanistic studies may involve ROS detection (DCFH-DA probes) or apoptosis assays (Annexin V/PI staining). Always include positive controls (e.g., doxorubicin) and validate results in triplicate .
Q. What analytical techniques elucidate reaction mechanisms involving this compound?
- Methodological Answer : Kinetic studies (e.g., pseudo-first-order conditions) with UV-Vis monitoring track intermediate formation. Isotopic labeling (O, N) identifies bond cleavage/formation steps. For photochemical reactions, use laser flash photolysis to detect transient species. High-resolution ESI-MS captures reactive intermediates. Computational microkinetic modeling (e.g., using CHEMKIN) reconciles experimental and theoretical rate constants .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Conduct a hazard assessment (GHS criteria) for acute toxicity (Category 4) and skin/eye irritation. Use fume hoods and PPE (nitrile gloves, lab coats). Store in ventilated cabinets away from oxidizers. Spills require neutralization with 10% sodium bicarbonate and adsorption via vermiculite. Waste disposal follows EPA guidelines (RCRA D-list). Regular training on SDS (Section 4: First Aid) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
